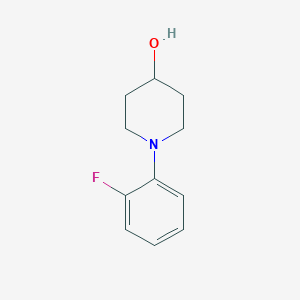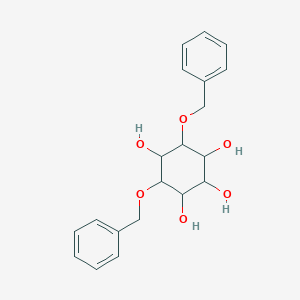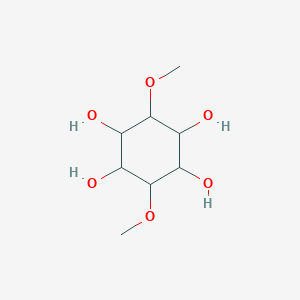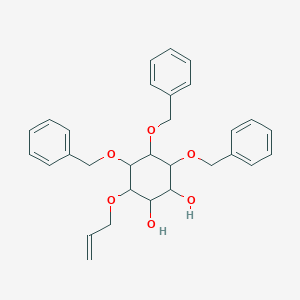![molecular formula C23H26N2O3 B281897 4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one is a chemical compound that has been widely studied in scientific research. It is a synthetic compound that has been found to have potential therapeutic effects in various diseases. In
Mecanismo De Acción
The mechanism of action of 4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one has been found to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been found to have antioxidant properties, which may help protect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it more accessible for researchers who need to use large amounts of the compound in their experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it more difficult to design experiments that target specific pathways or processes.
Direcciones Futuras
There are many potential future directions for research on 4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one. Some possible areas of study include:
1. Further investigation of the mechanism of action of this compound, which may help identify new therapeutic targets.
2. Exploration of the potential use of this compound as a treatment for various neurological disorders.
3. Investigation of the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
4. Evaluation of the safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, 4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential as a treatment for neurological disorders, make it an important area of research. Further investigation of its mechanism of action and evaluation of its safety and efficacy in clinical trials may lead to the development of new and effective treatments for a range of diseases.
Métodos De Síntesis
The synthesis of 4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methylumbelliferone with 3-methylphenylpiperazine in the presence of a suitable base and solvent. The resulting product is then purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one has been extensively studied in scientific research for its potential therapeutic effects. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also shown that this compound has potential as a treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C23H26N2O3 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
4-methyl-7-[2-[4-(3-methylphenyl)piperazin-1-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C23H26N2O3/c1-17-4-3-5-19(14-17)25-10-8-24(9-11-25)12-13-27-20-6-7-21-18(2)15-23(26)28-22(21)16-20/h3-7,14-16H,8-13H2,1-2H3 |
Clave InChI |
RCICPOGFPQXXPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)




![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)

![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)